![molecular formula C12H15ClN2 B3033893 (1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 1252686-52-4](/img/structure/B3033893.png)
(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, commonly referred to as CDZ, is an organic compound with a unique structure and a range of potential applications in the field of medicinal chemistry. CDZ is a bicyclic compound with two fused rings, a six-membered ring and a seven-membered ring, and it has a molecular formula of C13H17ClN2. CDZ has been studied as a potential drug candidate due to its interesting structure and its ability to interact with biological systems.
Scientific Research Applications
Nanozyme for Drug-Drug Interaction Studies
Emerging as a cost-effective and robust enzyme mimic, nanozymes have drawn significant interest in various fields. The Fe-N-C nanozyme, with a heme-like Fe-Nx coordination active center, exhibits both accelerated and inhibited biocatalytic activities . Specifically, it demonstrates superior cytochrome P450 (CYP)-like biocatalytic activity. Researchers have explored its potential as a replacement for drug dosing guidance and outcome prediction. When co-existing with other foods and drugs, the Fe-N-C nanozyme exhibits a trend of inhibition similar to CYP, making it valuable for studying drug interactions .
Biomedical Imaging
Nanozymes can be functionalized for imaging purposes. Fe-N-C nanozymes, when combined with appropriate probes, could enhance imaging techniques like magnetic resonance imaging (MRI) or fluorescence imaging. Their biocompatibility and stability are advantageous for in vivo imaging .
properties
IUPAC Name |
(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-10-3-1-2-9(4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHUANWOGPQCIS-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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